molecular formula C6H6ClF2NO B13668144 2-(Difluoromethyl)pyridin-4-ol hydrochloride

2-(Difluoromethyl)pyridin-4-ol hydrochloride

Cat. No.: B13668144
M. Wt: 181.57 g/mol
InChI Key: PJELTTQVYGYCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C6H5F2NO.ClH. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)pyridin-4-ol hydrochloride typically involves the introduction of a difluoromethyl group to the pyridine ring. One common method is the reaction of 2-chloromethylpyridine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyridin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while reduction can produce difluoromethylpyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)pyridin-4-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)pyridin-4-amine hydrochloride
  • 2-(Difluoromethyl)-4-hydroxypyridine
  • 2-(Difluoromethyl)-1H-pyridin-4-one

Uniqueness

2-(Difluoromethyl)pyridin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxyl and difluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

2-(difluoromethyl)-1H-pyridin-4-one;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-6(8)5-3-4(10)1-2-9-5;/h1-3,6H,(H,9,10);1H

InChI Key

PJELTTQVYGYCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.